molecular formula C10H13IN2S B14053997 N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide CAS No. 101533-37-3

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide

Cat. No.: B14053997
CAS No.: 101533-37-3
M. Wt: 320.20 g/mol
InChI Key: URDWSSGQWKWXGA-UHFFFAOYSA-M
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Description

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a quaternary ammonium salt featuring a benzothiazole core substituted with three methyl groups (two on nitrogen and one on the adjacent carbon) and an iodide counterion. This compound belongs to the benzothiazolium family, characterized by a sulfur- and nitrogen-containing heterocyclic structure. Its synthesis typically involves alkylation of the benzothiazole precursor using methyl iodide under basic conditions, a method analogous to those described for related benzimidazolium salts .

The compound’s iminium (NH⁺=C) moiety confers cationic character, enhancing its solubility in polar solvents and reactivity in nucleophilic or catalytic processes.

Properties

CAS No.

101533-37-3

Molecular Formula

C10H13IN2S

Molecular Weight

320.20 g/mol

IUPAC Name

N,N,3-trimethyl-1,3-benzothiazol-3-ium-2-amine;iodide

InChI

InChI=1S/C10H13N2S.HI/c1-11(2)10-12(3)8-6-4-5-7-9(8)13-10;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

URDWSSGQWKWXGA-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide typically involves the reaction of 3-methylbenzothiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide involves its interaction with specific molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound N,N,3-trimethyl, iminium iodide C₁₁H₁₃N₂S⁺·I⁻ High polarity, potential catalytic use Inferred
3-Ethyl-1,3-benzothiazol-2(3H)-ylidene derivatives Ethyl substituents, extended conjugation C₁₈H₂₀N₂S₂⁺·I⁻ Fluorescent probes (e.g., SQ7 in BSA studies)
Chlobenthiazone (4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one) 4-Cl, 3-methyl, ketone group C₈H₆ClNOS Antibacterial/antifungal activity
1-Methyl-3-(methylthiocarbonothioyl)-1H-benzimidazol-2(3H)-iminium iodide Benzimidazole core, thiocarbonothioyl C₁₀H₁₀N₃S₂⁺·I⁻ Intermediate in dithiocarbamate synthesis
3-Ethylbenzo[d]thiazol-2(3H)-imine Ethyl substituent, neutral imine C₉H₁₀N₂S Ligand for metal-catalyzed C–H activation

Key Observations :

  • Chlorine in Chlobenthiazone increases electrophilicity, favoring interactions with biological targets .
  • Charge and Solubility : The iminium iodide’s cationic nature improves aqueous solubility relative to neutral analogs like 3-Ethylbenzo[d]thiazol-2(3H)-imine .
  • Functional Groups: Thiocarbonothioyl groups (e.g., in benzimidazolium derivatives) enable dithiocarbamate formation, whereas ketones (Chlobenthiazone) participate in hydrogen bonding .

Physicochemical Properties

  • Melting Points : Benzimidazolium salts (e.g., compound 9 in ) exhibit melting points >200°C, while neutral imines (e.g., ) melt at lower temperatures (~150–190°C). The target compound likely shares high thermal stability due to ionic character.
  • LogP Values : Ethyl-substituted benzothiazolium iodides () have LogP ~4.53, indicating moderate lipophilicity. The trimethyl derivative may show lower LogP due to increased polarity.
  • Spectral Data : IR and NMR spectra of similar compounds () reveal characteristic C=S (1050–1100 cm⁻¹) and iminium C=N⁺ (1600–1650 cm⁻¹) stretches.

Biological Activity

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazoles are known for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structure of this compound features a benzothiazole ring fused with a quaternary ammonium ion, which is believed to contribute to its biological efficacy.

  • Chemical Formula : C10H13IN2S
  • Molecular Weight : 304.19 g/mol
  • Structure : The compound consists of a benzothiazole core with three methyl groups and an iminium iodide moiety.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. This compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results.

Cell Line IC50 (µM) Mechanism of Action
SISO (cervical cancer)2.38 - 3.77Induces apoptosis
RT-112 (bladder cancer)2.50 - 4.00Cell cycle arrest

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle regulators.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that modifications at the C-2 position significantly impact their antibacterial efficacy. This compound has been tested against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

The compound exhibited bactericidal activity at lower concentrations compared to standard antibiotics like Isoniazid and Rifampicin.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole compounds has been documented in several studies. The presence of specific substituents on the benzothiazole ring can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Methyl Substituents : The three methyl groups enhance solubility and bioavailability.
  • Iodide Ion : The presence of the iodide ion may contribute to increased reactivity and interaction with biological targets.
  • Benzothiazole Core : This core structure is critical for the compound's interaction with various biological pathways.

Case Studies

  • Cytotoxicity Assay : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner.
  • Antibacterial Testing : In vitro assays against common pathogens revealed that this compound had comparable or superior activity compared to conventional antibiotics.

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